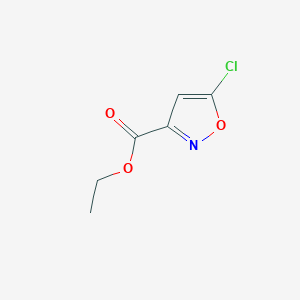
4-(Aminomethyl)tetrahydro-1-thiapyran-4-ol-1,1-dioxide hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aminomethyl)tetrahydro-1-thiapyran-4-ol-1,1-dioxide hcl (4-AMT-D) is an organic molecule that has been studied for its potential to be used in various scientific research applications. It is a derivative of tetrahydropyran and has a wide range of properties that make it an attractive option for researchers. 4-AMT-D has been studied for its ability to act as an enzyme inhibitor, a potentiator of neurotransmitter release, and a modulator of various cellular processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactions
- Synthesis and Reactions of Isoquinoline Derivatives : Research demonstrates that compounds related to 4-(Aminomethyl)tetrahydro-1-thiapyran-4-ol-1,1-dioxide HCl are used in the synthesis of isoquinoline derivatives, indicating its utility in organic synthesis (El-Khawaga, El-Naggar, Hassan, & El-Dean, 1989).
Mannich Reaction Applications
- Mannich Reaction in Thiopyran-4-ones : The compound has been involved in the Mannich reaction, especially in the formation of dialkyltetrahydro-4H-thiopyran-4-ones, demonstrating its relevance in complex chemical reactions (Baeva, Biktasheva, Fatykhov, & Lyapina, 2015).
Polythiolcarbamate Degradation
- Degradation Study of Polythiolcarbamate : A study on the thermal degradation of polythiolcarbamate, where 4-(Aminomethyl)tetrahydro-1-thiapyran-4-ol-1,1-dioxide HCl is likely a product, sheds light on its potential application in understanding polymer degradation processes (Dyer & Osborne, 1960).
Molecular Orbital Theory Application
- Molecular Orbital Theory and DFT Study : The structural and energy aspects of compounds similar to 4-(Aminomethyl)tetrahydro-1-thiapyran-4-ol-1,1-dioxide HCl have been studied using molecular orbital theory and density functional theory (DFT), indicating its importance in computational chemistry (Freeman, Gomarooni, & Hehre, 2002).
Solid-State Molecular Structure Analysis
- X-Ray Diffraction Studies : The compound and its analogs have been analyzed using X-ray diffraction to understand their molecular structure in the solid state, highlighting its role in crystallography and material science (Foces-Foces, Cano, Claramunt, Fruchier, & Elguero, 2010).
Heterocyclization Applications
- Microwave-Assisted and Ultrasonic-Assisted Heterocyclization : The compound's analogs have been used in microwave-assisted and ultrasonic-assisted heterocyclization, showing its utility in advanced synthetic chemistry techniques (Gladkov, Desenko, Konovalova, Groth, Shishkin, Vashchenko, & Chebanov, 2013).
Eigenschaften
IUPAC Name |
4-(aminomethyl)-1,1-dioxothian-4-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S.ClH/c7-5-6(8)1-3-11(9,10)4-2-6;/h8H,1-5,7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVQSDOSYBGNPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1(CN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)tetrahydro-1-thiapyran-4-ol-1,1-dioxide hcl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1375332.png)
![Ethyl 3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1-carboxylate](/img/structure/B1375333.png)

![4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1375335.png)



![7-Bromo-2-chlorobenzo[D]thiazole](/img/structure/B1375345.png)
![6-Azaspiro[2.5]octan-4-OL hydrochloride](/img/structure/B1375347.png)




